

A Comparative Guide to Biotite-Titanium Geothermometers for Metamorphic Petrology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BLACK MICA (biotite)**

Cat. No.: **B1168459**

[Get Quote](#)

For Researchers, Scientists, and Professionals in Earth Sciences

This guide provides a detailed comparison of two prominent biotite-titanium (Ti-in-biotite) geothermometers: the widely-used model proposed by Henry et al. (2005) and the revised calibration by Wu and Chen (2015). This document aims to assist researchers in selecting the appropriate tool for estimating the crystallization temperatures of biotite in metamorphic rocks, a critical parameter in understanding geological processes. The comparison is supported by a summary of their calibration datasets and performance evaluations.

Introduction to Biotite-Titanium Geothermometry

The titanium content of biotite coexisting with a Ti-saturating phase (such as rutile or ilmenite) is a function of temperature. This relationship forms the basis of the Ti-in-biotite geothermometer, a valuable tool in metamorphic petrology for determining the thermal conditions of rock formation. The accuracy of this geothermometer is, however, dependent on the calibration of the Ti-saturation surface in biotite as a function of temperature and other compositional variables. This guide evaluates two key models that have been developed to quantify this relationship.

Comparison of Geothermometer Models

The two most influential Ti-in-biotite geothermometers were developed by Henry et al. (2005) and later revised by Wu and Chen (2015). While both are based on the same fundamental principle, they differ in their calibration datasets, formulation, and applicable ranges.

The Henry et al. (2005) Geothermometer

This was a foundational model calibrated using an extensive dataset of natural biotite from low- to medium-pressure metapelites in western Maine and south-central Massachusetts.[1][2][3] The formulation is based on an empirical fit to the Ti-saturation surface.

The Wu and Chen (2015) Geothermometer

Recognizing that the Henry et al. (2005) model was calibrated over a relatively narrow pressure range, Wu and Chen (2015) revised the geothermometer using a more extensive global dataset of over 300 natural rutile- or ilmenite-bearing metapelites.[4] Their recalibration aimed to improve the accuracy of temperature estimates over a wider range of crustal pressures.[4]

Quantitative Data Summary

The key parameters and performance metrics of the two geothermometers are summarized in the table below for easy comparison.

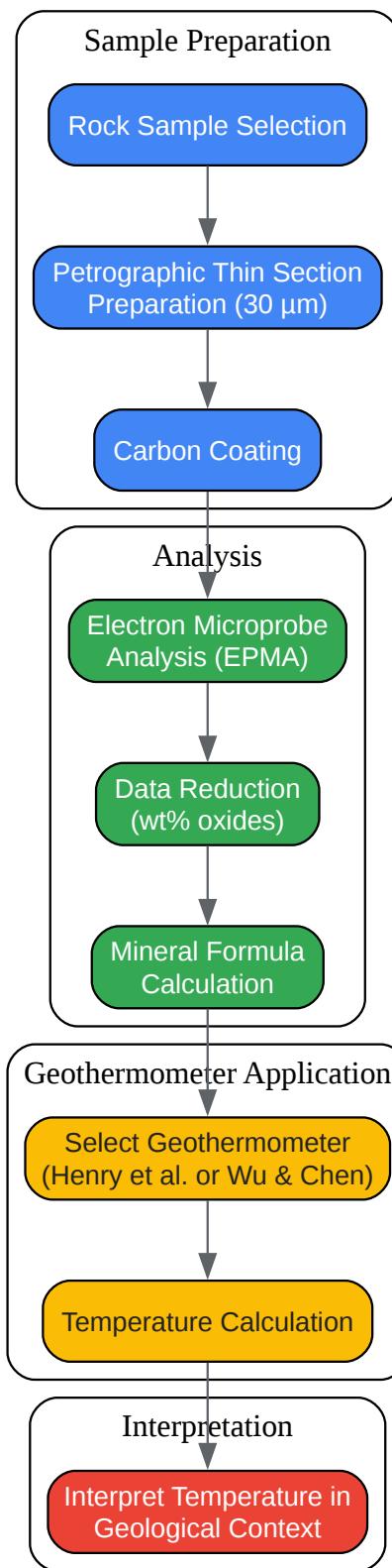
Feature	Henry et al. (2005) Geothermometer	Wu and Chen (2015) Geothermometer
Formulation	$T (^\circ C) = \{[\ln(Ti) - a - c(XMg)^3] / b\}0.333$ [2][3]	$\ln[T(^\circ C)] = 6.313 + 0.224\ln(XTi) - 0.288\ln(XFe) - 0.449\ln(XMg) + 0.15P (GPa)$ [4]
Calibration Dataset	529 samples from western Maine and south-central Massachusetts, USA. [2][3]	>300 samples from various metamorphic terranes worldwide. [4]
Applicable Temperature Range	480 - 800 °C [2][3]	450 - 840 °C [4]
Applicable Pressure Range	Primarily calibrated at ~4-6 kbar. [2][3]	0.1 - 1.9 GPa (1 - 19 kbar) [4]
Required Mineral Assemblage	Graphitic, peraluminous metapelites with ilmenite or rutile. [2][3]	TiO ₂ -saturated metapelites (containing ilmenite or rutile). [4]
Reported Precision/Uncertainty	±24 °C at lower temperatures, improving to ±12 °C at higher temperatures. [2][3]	Random error estimated to be ca. ±65 °C. [4]
Key Variables	Ti (atoms per formula unit), $XMg = Mg/(Mg+Fe)$. [2][3]	$Xj = j/(Fe+Mg+AlVI+Ti)$ for Ti, Fe, and Mg; Pressure (P). [4]

Experimental Protocols

The application of Ti-in-biotite geothermometry relies on accurate mineral chemical data obtained through meticulous sample preparation and analysis.

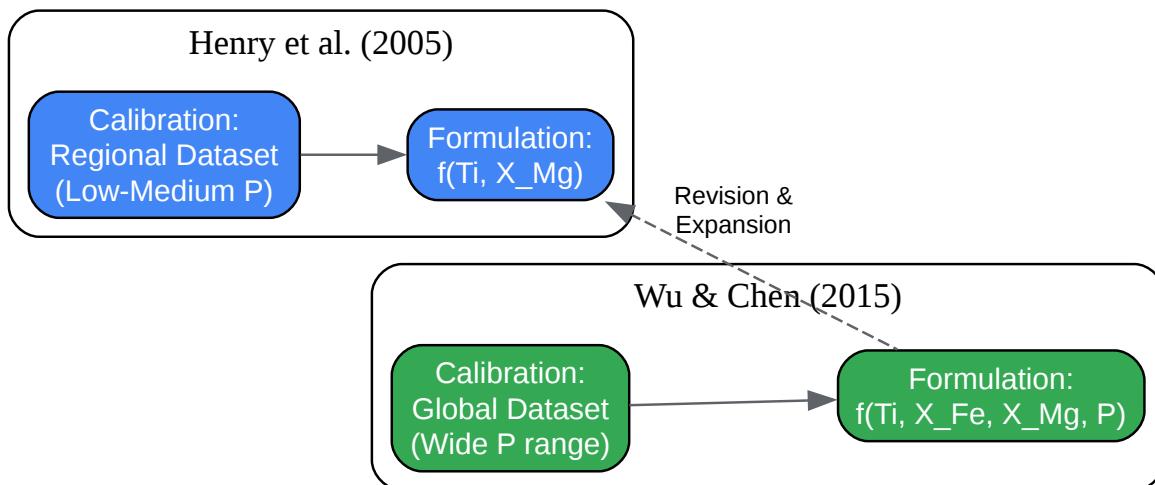
Petrographic Thin Section Preparation for Electron Microprobe Analysis

- Sample Selection and Initial Cutting: A representative rock sample is selected and a thin slab is cut using a diamond saw. [1][5]
- Mounting: The slab is affixed to a glass slide using a suitable epoxy or resin. [1][5]


- Grinding: The mounted sample is ground to a thickness of approximately 30 μm using progressively finer abrasive grits. The thickness is monitored using the interference colors of a known mineral, typically quartz.[1][5]
- Polishing: The thin section is then polished using diamond pastes of decreasing grain size to achieve a smooth, flat surface, which is crucial for accurate electron microprobe analysis.[1][5] The final surface should be free of scratches and relief.[6]
- Carbon Coating: To make the sample conductive for electron microprobe analysis, a thin layer of carbon is deposited on the polished surface in a vacuum evaporator.[6]

Electron Microprobe Analysis (EPMA) of Biotite

- Instrument Calibration: The electron microprobe is calibrated using well-characterized mineral standards.
- Sample Introduction: The carbon-coated thin section is placed in the sample holder and introduced into the high-vacuum chamber of the microprobe.[6]
- Biotite Identification and Selection: Biotite grains suitable for analysis are identified using a combination of back-scattered electron (BSE) imaging and optical microscopy. Grains should be free of inclusions and alteration.
- Quantitative Analysis: Point analyses are performed on selected biotite grains using a focused electron beam (typically 1-5 μm in diameter). Wavelength-dispersive X-ray spectroscopy (WDS) is employed to measure the concentrations of key elements, including Si, Al, Ti, Fe, Mg, Mn, K, and Na.
- Data Reduction: The raw X-ray counts are converted into elemental weight percentages using a ZAF or similar correction procedure.
- Formula Calculation: The chemical analyses are recalculated into mineral formulae based on a specific number of oxygen atoms (typically 22 for biotite) to determine the atomic proportions of the constituent elements.[2][7]


Visualizing the Workflow and Model Comparison

The following diagrams, generated using the DOT language, illustrate the logical workflow for applying Ti-in-biotite geothermometry and the conceptual differences between the two models.

[Click to download full resolution via product page](#)

Caption: Workflow for Ti-in-biotite geothermometry.

[Click to download full resolution via product page](#)

Caption: Conceptual differences in geothermometer calibration.

Concluding Remarks

The choice between the Henry et al. (2005) and Wu and Chen (2015) Ti-in-biotite geothermometers should be guided by the specific geological context of the samples under investigation. For metapelites from low- to medium-pressure terranes similar to the calibration dataset, the Henry et al. (2005) model may provide reliable results. However, for studies encompassing a wider range of crustal pressures, the revised calibration by Wu and Chen (2015) is likely to yield more accurate temperature estimates due to its more extensive and varied calibration dataset and the inclusion of a pressure term in its formulation. Researchers should always consider the mineral assemblage and the potential for chemical disequilibrium when applying these geothermometers and interpreting the results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. How Petrographic Thin Sections Are Prepared | National Petrographic Service [nationalpetrographic.com]
- 2. "The Ti-saturation surface for low-to-medium pressure metapelitic bioti" by Darrell J. Henry, Charles V. Guidotti et al. [repository.lsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rock Thin Sections (Petrographic Thin Section Preparation) - Kemet [kemet.co.uk]
- 6. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]
- 7. geologicacarpathica.com [geologicacarpathica.com]
- To cite this document: BenchChem. [A Comparative Guide to Biotite-Titanium Geothermometers for Metamorphic Petrology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1168459#evaluating-different-biotite-titanium-geothermometers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com